Ethyl 4-cyano-2,6-difluorobenzoate
Description
Ethyl 4-cyano-2,6-difluorobenzoate is a fluorinated aromatic ester with a cyano group at the para position and fluorine atoms at the ortho positions. The compound’s cyano group imparts strong electron-withdrawing effects, influencing reactivity, solubility, and applications in pharmaceuticals or agrochemicals. Its ethyl ester moiety enhances lipophilicity compared to methyl esters, while the fluorine atoms contribute to metabolic stability and binding affinity in target molecules.
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
ethyl 4-cyano-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H7F2NO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2H2,1H3 |
InChI Key |
KDNXSAOBSVEJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)C#N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-cyano-2,6-difluorobenzoate typically involves the reaction of 4-cyano-2,6-difluorobenzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating and the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Scientific Research Applications
Ethyl 4-cyano-2,6-difluorobenzoate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects
- Cyano (-CN) vs. Amino (-NH₂): The cyano group in the target compound is strongly electron-withdrawing, reducing electron density in the aromatic ring and directing electrophilic substitution to meta positions. In contrast, the amino group in Ethyl 4-amino-2,6-difluorobenzoate donates electrons, activating the ring for ortho/para reactions .
- Cyano (-CN) vs. Chloro (-Cl): Chloro is less electron-withdrawing than cyano, making Ethyl 4-chloro-2,6-difluorobenzoate less reactive in nucleophilic aromatic substitution but more stable under acidic conditions .
Ester Group Influence
- Ethyl vs. Methyl: Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, enhancing bioavailability in drug design. Mthis compound may offer faster metabolic clearance due to its smaller ester group .
Fluorine Positional Isomerism
- While all compounds listed have fluorine at 2,6-positions (except Methyl 4-cyano-2,3-difluorobenzoate in ), positional changes (e.g., 2,3-difluoro) alter steric interactions and electronic distribution, affecting binding to biological targets like enzymes or receptors .
Notes
Synthesis and Applications: Ethyl 4-chloro-2,6-difluorobenzoate is listed as a pharmaceutical intermediate (HR246306) , suggesting its utility in constructing active pharmaceutical ingredients (APIs). The cyano analog may serve similar roles in kinase inhibitors or herbicides.
Research Gaps: Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the provided evidence; further studies are needed to validate its properties.
Biological Activity
Ethyl 4-cyano-2,6-difluorobenzoate is an organic compound notable for its unique structure, which includes a cyano group and two fluorine atoms attached to a benzoate moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C_10H_8F_2N_O_2, and its structure enhances its chemical reactivity and stability. The presence of the cyano and difluoro groups significantly influences its interaction with biological targets, such as enzymes or receptors. The mechanism of action typically involves:
- Enzyme Interaction : this compound can act as an inhibitor or modulator of specific enzymatic pathways, potentially affecting metabolic processes.
- Binding Affinity : The cyano and ester groups contribute to the compound's binding affinity, allowing it to engage with various molecular targets effectively.
Biological Applications
This compound has been explored for several biological applications:
- Pharmaceutical Development : It is investigated for its potential therapeutic properties, serving as a precursor for drug development targeting various diseases.
- Research Tool : The compound is utilized in biological research to study enzyme interactions and metabolic pathways, providing insights into cellular processes.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, this compound demonstrated significant activity against certain proteases. The IC50 values indicated effective inhibition at low concentrations, suggesting its potential as a lead compound in drug design targeting protease-related diseases.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.8 |
| Control Compound | 25.5 |
Case Study 2: Antiviral Activity
Research into antiviral applications highlighted the compound's ability to inhibit viral replication in vitro. This was particularly noted in studies related to coronaviruses, where it was found to interfere with viral protease activity.
| Virus Type | EC50 (µM) | Mechanism |
|---|---|---|
| SARS-CoV-1 | 15.5 | Protease inhibition |
| SARS-CoV-2 | 18.3 | Protease inhibition |
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to evaluate differences in biological activity:
| Compound | Structure | Activity Level |
|---|---|---|
| Ethyl 4-cyanobenzoate | Lacks fluorine atoms | Moderate |
| Methyl 2-fluorobenzoate | Single fluorine atom | Low |
| This compound | Two fluorine atoms | High |
The unique combination of cyano and difluoro groups in this compound provides distinct reactivity and enhances its potential biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
